molecular formula C11H7FO B1338641 3-Fluoronaphthalene-2-carbaldehyde CAS No. 21597-61-5

3-Fluoronaphthalene-2-carbaldehyde

Cat. No.: B1338641
CAS No.: 21597-61-5
M. Wt: 174.17 g/mol
InChI Key: XSGLOQVCNBSCHH-UHFFFAOYSA-N
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Description

3-Fluoronaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FO and its molecular weight is 174.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Fluoronaphthalene-2-carbaldehyde is a chemical compound that is often used in the field of organic synthesis . Its primary targets are typically other organic compounds, where it acts as a reagent in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of chemical reaction where two organic compounds are joined together with the help of a metal catalyst . The this compound can act as an electrophilic component in this reaction, forming a new bond with a nucleophilic organic group .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds involved . In general, the compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the target molecules .

Pharmacokinetics

For example, it is a white to light yellow crystalline powder with a melting point of 87-90°C. It is insoluble in water but soluble in ethanol, chloroform, and ether.

Result of Action

The result of this compound’s action is the formation of a new organic compound through the Suzuki–Miyaura coupling reaction . This can lead to significant changes in the target molecule’s structure and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air, light, and moisture. Therefore, it should be stored under appropriate conditions to maintain its stability and efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action .

Biological Activity

3-Fluoronaphthalene-2-carbaldehyde (C11H7FO) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H7FO
  • Molecular Weight : 178.17 g/mol
  • Physical State : White to light yellow crystalline powder
  • Melting Point : 87-90°C
  • Solubility : Insoluble in water; soluble in ethanol, chloroform, and ether.

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity : Studies indicate that derivatives of carbaldehydes, including this compound, possess significant antibacterial properties. The compound can form Schiff bases with amines, which have been shown to inhibit bacterial growth effectively.
  • Antifungal Properties : Similar to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains. This is attributed to its ability to disrupt fungal cell membranes and metabolic processes.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases.
  • Antitumor Effects : Preliminary studies suggest that this compound may have potential as an antitumor agent. Its mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of key anti-apoptotic proteins such as Bcl2 and BclxL .

Target of Action

The primary mode of action for this compound involves the formation of reactive intermediates through condensation reactions with nucleophiles such as amines. These reactions lead to the production of various biologically active derivatives.

Biochemical Pathways

The compound's interaction with biological systems can vary based on reaction conditions and the presence of other compounds. Notably, it participates in Suzuki–Miyaura coupling reactions, which are essential for synthesizing complex organic molecules.

Anticancer Activity

A study highlighted the synthesis of novel compounds derived from this compound that showed significant inhibitory effects on colorectal cancer cell lines (HT-29 and SW-620). The IC50 values for these derivatives ranged from 132–611 nM, demonstrating superior potency compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) which had an IC50 of approximately 4.6 µM against HT-29 cells .

Antimicrobial Efficacy

Research has demonstrated that Schiff bases formed from this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at varying concentrations.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains
AntifungalInhibits growth of specific fungal species
AntioxidantReduces oxidative stress in cells
AntitumorInduces apoptosis; inhibits Bcl2/BclxL

Properties

IUPAC Name

3-fluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGLOQVCNBSCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504921
Record name 3-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21597-61-5
Record name 3-Fluoro-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21597-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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